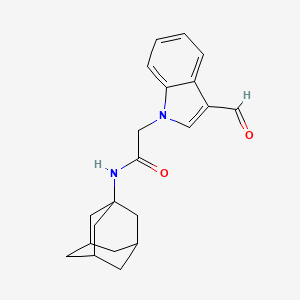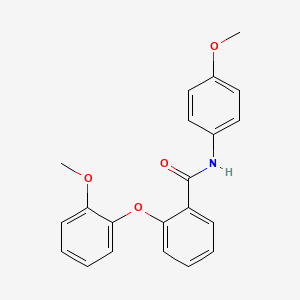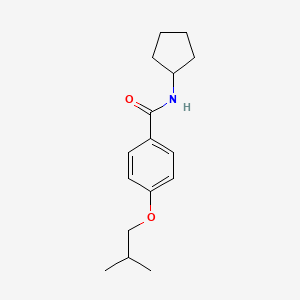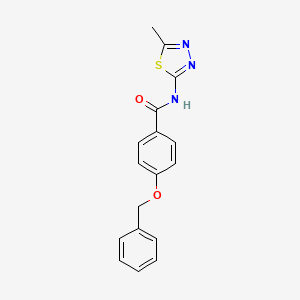![molecular formula C17H16N2O3 B4410258 3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4410258.png)
3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone
描述
Quinazolinones are an important class of compounds in medicinal chemistry, offering a wide range of biological activities. Their structure consists of a quinazoline backbone with various substitutions, which can significantly alter their chemical and physical properties.
Synthesis Analysis
Quinazolinones are synthesized through various methods, including the reaction of anthranilamides with aldehydes in a p-toluenesulfonic acid-catalyzed cyclocondensation, followed by oxidative dehydrogenation mediated by phenyliodine diacetate for efficient synthesis (Cheng et al., 2013). Another method involves the lithiation of quinazolinone derivatives, demonstrating a variety of substitutions and yielding a range of 2-substituted derivatives in very good yields (Smith et al., 1996).
Molecular Structure Analysis
The crystal structure of quinazolinone compounds reveals intricate details about their molecular configuration, hydrogen bonding, and electrostatic interactions, contributing to their chemical behavior and reactivity (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including N- and S-alkylation, ammonolysis, and reactions with different electrophiles, leading to a diverse set of derivatives with varied chemical structures (Nawrocka, 2009). Their reactions are influenced by factors such as the presence of substituents and the reaction conditions employed.
Physical Properties Analysis
The photophysical properties of quinazolinones and their complexes are significantly affected by the nature of substituents and the substitution pattern. These compounds exhibit large Stokes shifts, fluorescence, and excited-state intramolecular proton transfer, contributing to their utility in various applications (Moshkina et al., 2021).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including antioxidant and metal-chelating properties, influenced by their structural features. For instance, the presence of hydroxyl groups and the ethylene linker between the quinazolinone ring and phenolic substituents enhance their antioxidant activity (Mravljak et al., 2021).
作用机制
未来方向
Quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they hold promise for future research and development in medicinal chemistry .
属性
IUPAC Name |
3-[2-[4-(hydroxymethyl)phenoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-11-13-5-7-14(8-6-13)22-10-9-19-12-18-16-4-2-1-3-15(16)17(19)21/h1-8,12,20H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNAKGEJCLUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4410187.png)
![5-[(3-thienylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4410197.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4410227.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410233.png)


![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B4410250.png)
![5-[(2-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4410259.png)
![4-[(ethylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4410266.png)